1-Amino-3,3-dimethyl-butan-2-one hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

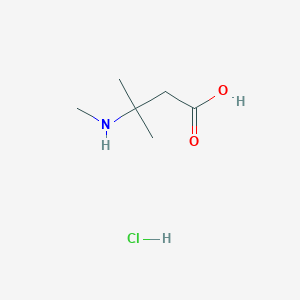

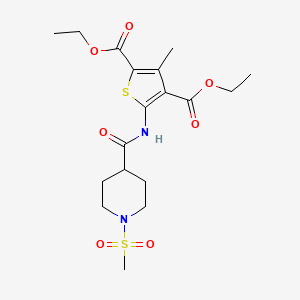

1-Amino-3,3-dimethyl-butan-2-one hydrobromide is a biochemical compound with the molecular formula C6H14BrNO and a molecular weight of 196.09 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . For a more detailed structural analysis, you may refer to resources like ChemSpider .Scientific Research Applications

Polymer Synthesis and Characterization

- Poly(β-amino esters) Synthesis : Research on poly(β-aminoesters) synthesized via the addition of secondary amines to bis(acrylate ester) found that these polymers are degradable in both acidic and alkaline media. The polymers showed potential applications in biomedical areas like tissue engineering and drug delivery due to their non-cytotoxic nature and ability to interact electrostatically with polyanionic plasmid DNA (Lynn & Langer, 2000).

Molecular Interactions and Properties

- Ionic Liquid Interactions : A study on 1-butyl-2,3-dimethylimidazolium bromide ionic liquid interacting with amino acids showed variations in molecular interactions based on the intrinsic hydrophilicity/hydrophobicity of amino acid side-chains. This research provides insights into molecular interactions relevant to similar compounds like 1-Amino-3,3-dimethyl-butan-2-one hydrobromide (Chen, Fang, & Wang, 2017).

Environmental Applications

- CO2 Capture with Ionic Liquids : Research involving the creation of a task-specific ionic liquid that reacts reversibly with CO2 highlights the potential environmental applications of related compounds. This kind of research can inform the use of this compound in environmental applications, particularly in carbon capture and storage (Bates et al., 2002).

Corrosion Inhibition

- Corrosion Inhibitors for Carbon Steel : The study of environmentally friendly corrosion inhibitors based on cinnamaldehyde derivatives showcases the potential application of similar compounds in corrosion inhibition. This can provide a pathway for utilizing this compound in protecting metals against corrosion (Ghiaty et al., 2020).

Hydrogel Formation

- Hydrogel Applications : Research on amphiphilic sulfamide as a hydrogelator indicates the potential for related compounds to form hydrogels. These hydrogels, formed through hydrogen-bond-directed sheet assemblies, can have applications in areas like drug delivery and tissue engineering (Kabashima et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-amino-3,3-dimethylbutan-2-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.BrH/c1-6(2,3)5(8)4-7;/h4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYUMCZYZHRIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2956301.png)

![N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2956303.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2956305.png)

![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)

![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)